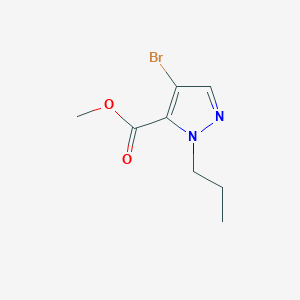

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate

Description

Structural Characterization of Methyl 4-Bromo-1-Propyl-1H-Pyrazole-5-Carboxylate

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, This compound , reflects its core pyrazole ring, substituents, and ester functional group. The pyrazole ring contains two adjacent nitrogen atoms, with substituents at positions 1, 4, and 5:

- Position 1 : A propyl group (–CH₂CH₂CH₃) attached to the nitrogen atom.

- Position 4 : A bromine atom (–Br).

- Position 5 : A methyl ester moiety (–COOCH₃).

The molecular formula is C₈H₁₁BrN₂O₂ , with a molecular weight of 247.09 g/mol . The structure is confirmed by its SMILES notation: CCCC1=C(C(=NN1)C(=O)OC)Br.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BrN₂O₂ |

| Molecular Weight | 247.09 g/mol |

| SMILES | CCCC1=C(C(=NN1)C(=O)OC)Br |

| InChIKey | QOCXHKFQTVHNJS-UHFFFAOYSA-N |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are limited, insights can be drawn from structurally related pyrazole derivatives:

Intermolecular Interactions

Pyrazole carboxylates often form hydrogen-bonded dimers or tetramers in the solid state. For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid exhibits intermolecular hydrogen bonding between carboxylate oxygen atoms and adjacent pyrazole nitrogen atoms, stabilizing a centrosymmetric dimer. This suggests similar interactions may occur in this compound, with the methyl ester potentially participating in weaker C–H⋯O or C–H⋯π interactions.

Spectroscopic Profiling

Spectroscopic techniques provide critical evidence for the compound’s structure and electronic environment.

NMR Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

- δ 1.02 (t, 3H, –CH₂CH₂CH₃): Propyl group.

- δ 3.90 (s, 3H, –OCH₃): Methyl ester.

- δ 4.20 (q, 2H, –CH₂Br): Methine adjacent to bromine.

¹³C NMR:

- δ ~170 ppm (C=O): Ester carbonyl.

- δ ~120–140 ppm (C–Br): Brominated pyrazole carbon.

Data for similar compounds (e.g., methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate ) align with these assignments.

Infrared (IR) Spectroscopy

Key absorption bands include:

- 1700–1750 cm⁻¹: C=O stretch (ester).

- 1500–1600 cm⁻¹: C=N and C–C aromatic stretches.

- 1100–1200 cm⁻¹: C–O (ester) and C–Br vibrations.

UV-Vis and Fluorescence

Pyrazole derivatives typically absorb in the 200–300 nm range due to π→π* transitions. For example, 3,5-diphenylpyrazole shows absorption at ~250 nm, with fluorescence emission in the 350–450 nm range. The bromine atom at position 4 may red-shift absorption slightly due to electron-withdrawing effects.

Computational Chemistry Approaches

Density Functional Theory (DFT) and molecular modeling provide insights into electronic structure and reactivity.

HOMO-LUMO Analysis

At the B3LYP/6-31+G(d,p) level, the HOMO (highest occupied molecular orbital) is localized on the pyrazole ring, while the LUMO (lowest unoccupied molecular orbital) involves the bromine atom and ester carbonyl. This aligns with reactivity trends, where the bromine undergoes nucleophilic substitution, and the ester participates in hydrolysis.

| Orbital | Energy (eV) | Characterization |

|---|---|---|

| HOMO | ~−5.8 | π-electrons on pyrazole ring |

| LUMO | ~−1.2 | σ* (C–Br) and π* (C=O) orbitals |

Molecular Dynamics

Molecular modeling simulations suggest the propyl group adopts a flexible conformation, with the bromine atom positioned for electrophilic substitution. The methyl ester’s electron-withdrawing effect polarizes the pyrazole ring, enhancing electrophilicity at position 4.

Properties

IUPAC Name |

methyl 4-bromo-2-propylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-4-11-7(8(12)13-2)6(9)5-10-11/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFJFAFQMRBBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1-propyl-1H-pyrazole with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate finds applications across various fields:

1. Medicinal Chemistry

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

- Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines, potentially reducing inflammation in models of acute and chronic diseases. This action may be mediated through the modulation of nuclear factor kappa B (NF-kB) signaling pathways.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses and pain signaling, indicating potential applications in pain management therapies.

2. Agrochemicals

- This compound is utilized in developing agrochemicals due to its biological activity. Its derivatives may serve as effective pesticides or herbicides, contributing to agricultural productivity while minimizing environmental impact .

3. Organic Synthesis

- This compound serves as a versatile building block for synthesizing more complex pyrazole derivatives. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.

Case Studies

Several studies highlight the effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli strains. In vitro assays revealed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

Research published in a peer-reviewed journal indicated that this compound effectively reduced inflammation in animal models by inhibiting COX enzymes. The results showed a marked decrease in inflammatory markers compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations: Propyl vs. sec-Butyl

A closely related compound, methyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate , shares the same bromine and ester substituents but differs in the alkyl group at the 1-position (sec-butyl instead of propyl) . Key comparisons include:

| Property | Methyl 4-Bromo-1-propyl-1H-pyrazole-5-carboxylate | Methyl 4-Bromo-1-sec-butyl-1H-pyrazole-5-carboxylate |

|---|---|---|

| Molecular Formula | C₉H₁₃BrN₂O₂ | C₁₀H₁₅BrN₂O₂ |

| Molar Mass (g/mol) | 261.12 | 275.15 |

| Predicted Boiling Point | 305.9°C | Likely higher due to increased molecular weight |

| Steric Effects | Moderate | Greater steric hindrance from branched sec-butyl |

The sec-butyl variant’s branched structure may reduce reactivity in sterically demanding reactions, such as Suzuki-Miyaura couplings, compared to the propyl derivative .

Brominated Pyrazolones with Bromomethyl Substituents

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23) and its 4'-trifluoromethylphenyl analog (Example 5.24) are brominated pyrazolones with additional bromomethyl groups . These compounds exhibit distinct properties:

| Property | Target Compound (Propyl Ester) | Example 5.23/5.24 (Bromomethyl Pyrazolones) |

|---|---|---|

| Functional Groups | Ester, bromine, propyl | Bromomethyl, ketone, aryl (Cl/CF₃) |

| Molecular Weight | 261.12 g/mol | ~380 g/mol (m/z 381 [M+H]+) |

| Reactivity | Susceptible to ester hydrolysis, cross-coupling | High reactivity at bromomethyl site (alkylation) |

| Applications | Intermediate for pharmaceuticals/agrochemicals | Potential use in halogen-rich bioactive molecules |

The bromomethyl group in Examples 5.23/5.24 enhances electrophilicity, making these compounds more reactive in alkylation reactions compared to the target compound’s ester functionality .

Ester vs. Amine Derivatives

| Property | This compound | 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine |

|---|---|---|

| Key Functional Group | Ester (-COOCH₃) | Amine (-NH₂) |

| Hydrogen Bonding | Acceptors: ester carbonyl; Donors: None | Donors: amine; Acceptors: pyrazole N |

| Solubility | Lower in polar solvents | Higher in aqueous media due to amine protonation |

| Biological Relevance | Prodrug potential | Direct interaction with biological targets |

The amine derivative’s hydrogen-bonding capacity may enhance its utility in drug discovery, whereas the ester in the target compound offers better stability for storage .

Crystallographic and Solid-State Behavior

Hydrogen-bonding patterns in pyrazole derivatives significantly influence crystal packing. The target compound’s ester group can act as a hydrogen-bond acceptor, forming C=O···H interactions, while the sec-butyl variant’s branching may disrupt such networks .

Biological Activity

Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article will explore the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Chemical Formula : CHBrNO

- CAS Number : 105486-72-4

The presence of the bromine atom and the carboxylate group in its structure contributes to its biological activity by enhancing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound.

In Vitro Studies :

- Minimum Inhibitory Concentration (MIC) : The compound has shown significant antimicrobial activity against a range of pathogens, with MIC values comparable to established antibiotics. For instance, derivatives similar to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.50 |

| 5a | E. coli | 0.30 | 0.60 |

| 10 | Candida albicans | 0.40 | 0.80 |

Anti-inflammatory Activity

Pyrazoles are known for their anti-inflammatory properties, often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes.

Research Findings :

- Compounds similar to this compound have demonstrated COX inhibition with selectivity profiles that suggest potential as anti-inflammatory agents. For example, some derivatives showed higher selectivity indices than celecoxib, a well-known COX-2 inhibitor .

Other Biological Activities

In addition to antimicrobial and anti-inflammatory effects, this compound has been investigated for various other pharmacological activities:

Antidiabetic Activity :

- Some pyrazole derivatives have exhibited significant inhibitory effects on α-glucosidase and β-glucosidase, which are crucial enzymes in carbohydrate metabolism. This suggests a potential role in managing diabetes by delaying glucose absorption .

Table 2: Biological Activities of Pyrazole Derivatives

| Activity | Inhibition (%) | Reference Compound |

|---|---|---|

| α-glucosidase | 62.15 | Acarbose |

| β-glucosidase | 57.42 | D-saccharic acid |

| COX-2 Inhibition | Higher than celecoxib (S.I. = 8.60) | Celecoxib |

Case Studies

A notable case study involved the synthesis of various pyrazole derivatives through a base-catalyzed condensation method, leading to compounds with enhanced biological profiles. The synthesized compounds were tested for their antibacterial and antifungal activities, showing promising results against multiple strains .

Q & A

Q. How can researchers address batch-to-batch variability in biological assays?

- Methodological Answer :

- Quality Control : Characterize each batch via HPLC (purity >98%) and NMR.

- Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays) in each experiment.

- Statistical Models : Use mixed-effects models to account for batch variability in IC determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.